molecular formula C15H23N3O B12221884 2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine

2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12221884
M. Wt: 261.36 g/mol
InChI Key: CWMKDPNFHCASQI-UHFFFAOYSA-N
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Description

2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group linked to a cyclopentylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions.

    Methoxylation: The methoxy group is added through nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed using condensation reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclopentylpiperidin-4-yl)ethanamine: A related compound with similar structural features.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Another pyrimidine derivative with a piperazine moiety.

Uniqueness

2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of a cyclopentylpiperidine moiety and a methoxypyrimidine ring. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-[(1-cyclopentylpiperidin-4-yl)methoxy]pyrimidine

InChI

InChI=1S/C15H23N3O/c1-2-5-14(4-1)18-10-6-13(7-11-18)12-19-15-16-8-3-9-17-15/h3,8-9,13-14H,1-2,4-7,10-12H2

InChI Key

CWMKDPNFHCASQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)COC3=NC=CC=N3

Origin of Product

United States

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